(2-(m-Tolyl)thiazol-4-yl)methanol
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Overview
Description
“(2-(m-Tolyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NOS . It has a molecular weight of 205.28 g/mol .
Synthesis Analysis
The synthesis of “(2-(m-Tolyl)thiazol-4-yl)methanol” involves several steps . The reaction is monitored by TLC and the product is purified by crystallization from chloroform petroleum ether .Molecular Structure Analysis
The molecular structure of “(2-(m-Tolyl)thiazol-4-yl)methanol” includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The 1H NMR and IR spectra provide further details about the structure .Chemical Reactions Analysis
Thiazoles, such as “(2-(m-Tolyl)thiazol-4-yl)methanol”, can undergo various chemical reactions . They can participate in donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
“(2-(m-Tolyl)thiazol-4-yl)methanol” has a melting point of 114-115 °C . Its 1H NMR (400 MHz, CDCl3) δ/ppm: 2.4 (s, 3H, CH3), 3.1 (brs, 1H, OH), 4.8 (s, 2H, CH2), 7.2 (d, 2H, J = 8 Hz, C3-H, C5-H phenyl), 7.27 (s, 1H, C4-H thiazole), 7.82 (d, 2H, J= 8 Hz, C2-H C6-H phenyl) .Scientific Research Applications
Antibacterial Screening
(2-(m-Tolyl)thiazol-4-yl)methanol derivatives have been synthesized and characterized for their antibacterial activities. A study by Landage, Thube, & Karale (2019) synthesized a new series of such derivatives and tested them for antibacterial properties, highlighting their potential in antimicrobial research.
Catalytic Applications
In the field of catalysis, thiazole derivatives have shown effectiveness. For instance, Ghorbanloo & Alamooti (2017) demonstrated that a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y can act as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons.
Photoreactions Studies
A study by Mahran, Sidky, & Wamhoff (1983) explored the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in methanol, which is structurally similar to the compound . This research provides insights into the photochemical behavior of such compounds.
Structural Analysis and Synthesis
The structural analysis and synthesis of thiazole derivatives have been extensively studied. For example, Heydari, Shahrekipour, Graiff, & Tahamipour (2016) investigated the molecular structures of various thiazole derivatives, contributing to a deeper understanding of their chemical properties.
Spectral Characterization and Docking Studies
Further, the spectral characterization and docking studies of thiazole derivatives, as conducted by Shahana & Yardily (2020), provide insights into their potential pharmacological activities and interactions with biological molecules.
Quantum Chemical Calculations
Quantum chemical calculations of thiazolyl-coumarin hybrid compounds, as investigated by Saeed, Arif, Erben, Flörke, & Simpson (2018), reveal the electronic properties and potential applications of these compounds in various fields.
Solvent Effects on Molecular Aggregation
The effects of solvents on molecular aggregation in thiazole derivatives, studied by Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś (2016), highlight the importance of solvent interactions in determining the physical and chemical properties of these compounds.
Safety And Hazards
properties
IUPAC Name |
[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACUTVLREYDBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586186 |
Source
|
Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(m-Tolyl)thiazol-4-yl)methanol | |
CAS RN |
93476-40-5 |
Source
|
Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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